6-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohex-3-ene-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

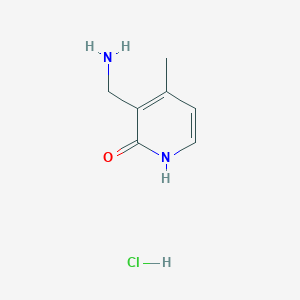

The compound “6-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohex-3-ene-1-carboxylic acid” belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, four carbon atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as the one , has been extensively studied . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole moiety, which is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The chemical reactions involving imidazole-containing compounds are diverse, given their broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 268-273 degrees . It is a white or colorless solid that is highly soluble in water and other polar solvents .Wirkmechanismus

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, imidazole-containing compounds are known to have a wide range of biological activities . For example, some imidazole-containing compounds are known to inhibit certain enzymes, which can lead to various therapeutic effects .

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohex-3-ene-1-carboxylic acid' involves the synthesis of the benzodiazole ring followed by the attachment of the cyclohexene and carboxylic acid groups.", "Starting Materials": [ "2-aminobenzoic acid", "thionyl chloride", "5-chloro-1,3-dimethyl-1H-benzo[d]imidazole", "cyclohexene", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "diethyl ether", "hydrochloric acid", "sodium hydroxide solution" ], "Reaction": [ "1. Synthesis of 5-chloro-1,3-dimethyl-1H-benzo[d]imidazole by reacting 2-aminobenzoic acid with thionyl chloride followed by reaction with 5-chloro-1,3-dimethyl-1H-benzo[d]imidazole.", "2. Synthesis of 6-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohex-3-ene-1-carboxylic acid by reacting 5-chloro-1,3-dimethyl-1H-benzo[d]imidazole with cyclohexene in the presence of sodium hydroxide and sodium bicarbonate followed by reaction with a carboxylic acid derivative in the presence of hydrochloric acid and sodium hydroxide solution." ] } | |

CAS-Nummer |

1152563-23-9 |

Produktname |

6-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohex-3-ene-1-carboxylic acid |

Molekularformel |

C14H13ClN2O2 |

Molekulargewicht |

276.7 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.